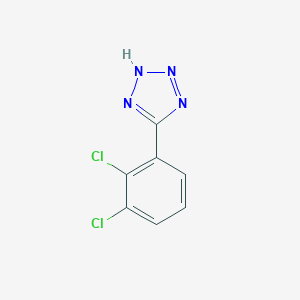

5-(2,3-Dichlorophenyl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQEAMHYWSULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405606 | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-12-6 | |

| Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 5-(2,3-Dichlorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the fundamental physicochemical and reactive properties of 5-(2,3-Dichlorophenyl)-1H-tetrazole. It is intended to serve as a technical resource, consolidating available data on its structure, acidity, and synthesis. The guide includes structured data tables, detailed experimental protocols for synthesis and analysis, and workflow diagrams to illustrate key processes. This compound, as a substituted aryl-tetrazole, is of interest in medicinal chemistry, where the tetrazole moiety frequently serves as a metabolically stable bioisostere of a carboxylic acid group.[1][2]

Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its core properties are summarized below. The presence of the dichlorophenyl group, a bulky and lipophilic moiety, significantly influences its physical characteristics, such as solubility and melting point.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂N₄ | [3] |

| Molecular Weight | 215.04 g/mol | [3] |

| CAS Number | 175205-12-6 | [4] |

| Melting Point | 180 - 182 °C | [4] |

| Water Solubility | 0.026 g/L (at 25 °C) | [4] |

| Appearance | Solid | [5] |

Acidity and Basic Properties

The tetrazole ring possesses a dual chemical nature, exhibiting both weak basicity and notable acidity.[6][7]

Acidity: The most significant property in a biological context is the acidity of the N-H proton on the tetrazole ring. Tetrazoles are considered relatively strong NH-acids, with pKa values comparable to those of carboxylic acids.[7] The parent 1H-tetrazole has a pKa of approximately 4.9.[6][7] The acidity is driven by the formation of the tetrazolate anion, a highly symmetric conjugate base where the negative charge is effectively delocalized across the aromatic ring, providing significant resonance stabilization.[7]

The substituent at the C-5 position strongly modulates this acidity.[6] For this compound, the phenyl ring is substituted with two chlorine atoms, which are electron-withdrawing groups. This inductive effect is expected to further stabilize the conjugate base, thereby increasing the acidity and resulting in a pKa value predicted to be lower than 4.9 .

Basicity: The nitrogen atoms in the tetrazole ring have lone pairs of electrons and can act as weak bases by accepting a proton.[7] However, the acidic character is the dominant feature, especially at physiological pH.

Caption: Acid-base equilibrium of this compound.

Synthesis Pathway

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide (NaN₃).[2][8] This reaction is often catalyzed by either a Brønsted or Lewis acid to activate the nitrile substrate.[9] For the synthesis of this compound, the logical precursor is 2,3-Dichlorobenzonitrile.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 5-(4-CHLOROPHENYL)-1H-TETRAZOLE CAS#: 16687-61-9 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

Synthesis and Characterization of 5-(2,3-Dichlorophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2,3-Dichlorophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering similar physicochemical properties with potentially improved metabolic stability and bioavailability. This document outlines a common synthetic route, detailed experimental protocols, and the expected analytical characterization of the target compound.

Core Synthesis: [3+2] Cycloaddition

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction involves the treatment of an organic nitrile with an azide source, typically sodium azide, often in the presence of a catalyst. For the synthesis of this compound, the precursor is 2,3-Dichlorobenzonitrile.

The reaction can be catalyzed by either Lewis acids (e.g., zinc chloride, aluminum chloride) or Brønsted acids (e.g., ammonium chloride). The catalyst activates the nitrile group, facilitating the nucleophilic attack of the azide ion and subsequent cyclization to form the tetrazole ring.

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound using either a Lewis acid or a Brønsted acid catalyst.

Protocol 1: Zinc Chloride Catalyzed Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-Dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or a mixture of isopropanol and water.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2 to protonate the tetrazole ring and precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Ammonium Chloride Catalyzed Synthesis

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add 2,3-Dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent.

-

Reaction Conditions: Heat the mixture with stirring to 100-120 °C for 12-48 hours. The reaction should be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Isolate the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.

Figure 2: General experimental workflow for the synthesis and characterization.

Physicochemical and Spectroscopic Characterization

The synthesized this compound is expected to be a white to off-white solid. The following tables summarize the expected physicochemical and spectroscopic data, based on values for closely related analogs and general knowledge of tetrazole compounds.[1]

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₄Cl₂N₄ |

| Molecular Weight | 215.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 180-182 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. |

| Purity | >95% (after purification) |

| Yield | 60-90% (dependent on protocol) |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~16.5 (br s, 1H, N-H), 7.8-7.5 (m, 3H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C-tetrazole), 134-128 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=N stretch), ~1450 (Ar C=C stretch), ~1100, 1050 (tetrazole ring vibrations), ~780 (C-Cl stretch) |

| Mass Spec. (ESI-MS) | m/z 214 [M-H]⁻, 216 [M+H]⁺ |

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic and its chemical shift is highly dependent on solvent and concentration.

The fragmentation pattern in mass spectrometry for 5-substituted-1H-tetrazoles typically involves the loss of a nitrogen molecule (N₂).[2][3][4]

Safety Precautions

-

Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

Organic solvents such as DMF are harmful. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Heating of the reaction mixture should be done with caution using a suitable heating mantle and condenser to prevent solvent evaporation.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult relevant literature and safety data sheets before undertaking any experimental work.

References

An In-depth Technical Guide to 5-(2,3-Dichlorophenyl)-1H-tetrazole

CAS Number: 175205-12-6

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

5-(2,3-Dichlorophenyl)-1H-tetrazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring a tetrazole ring attached to a dichlorinated phenyl group, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. Notably, it is a key reactant in the development of potent and selective P2X7 receptor antagonists, which are under investigation for their therapeutic potential in inflammatory diseases and neurological disorders.[1] This guide provides a comprehensive overview of the synthesis, properties, and relevant biological context of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175205-12-6 | |

| Molecular Formula | C₇H₄Cl₂N₄ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [2][3] |

| Solubility | Soluble in organic solvents like DMF and DMSO. Limited solubility in water (0.026 g/L at 25°C). | [3] |

| Storage | Store in a cool, dry place, away from incompatible materials. |

Synthesis: Experimental Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[4][5][6] The following is a detailed experimental protocol for the synthesis of this compound from 2,3-dichlorobenzonitrile.

Reaction Scheme:

General Synthesis Workflow.

Materials:

-

2,3-Dichlorobenzonitrile

-

Sodium azide (NaN₃)

-

Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), or a heterogeneous catalyst like silica sulfuric acid)[2][7]

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or water)[2][7]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1 equivalent) in the chosen solvent (e.g., DMF).

-

Addition of Reagents: Add sodium azide (1.5-3 equivalents) and the catalyst (e.g., ammonium chloride, 1.5-2 equivalents) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-130 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Diagram:

Synthesis Workflow.

Characterization

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. Expected data based on the analysis of similar compounds are presented below.[8][9][10][11][12][13]

Table 2: Spectroscopic Data for Structural Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton of the tetrazole ring would appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon of the tetrazole ring would appear further downfield, typically around δ 150-160 ppm. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N stretching of the tetrazole ring (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 215.04 would be observed. Characteristic fragmentation patterns for tetrazoles include the loss of N₂ or HN₃.[12] |

Biological Context and Applications

While this compound itself has not been reported to possess direct biological activity, it is a critical intermediate in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammatory signaling.

Role as a Synthetic Intermediate

This compound is utilized in multi-step syntheses to generate more complex molecules that exhibit high affinity and selectivity for the P2X7 receptor. These antagonists are being investigated for the treatment of various conditions, including chronic pain, neuroinflammatory diseases, and certain cancers.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of intracellular events. Understanding this pathway is crucial for appreciating the therapeutic rationale behind the development of antagonists derived from this compound.

P2X7 Receptor Signaling Pathway Diagram:

P2X7 Receptor Signaling Pathway.

The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1][14][15] This ion flux can trigger several downstream signaling cascades:

-

Inflammasome Activation: The potassium efflux is a key signal for the activation of the NLRP3 inflammasome, which in turn activates caspase-1.[1] Activated caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active forms, leading to inflammation.[1][16]

-

MAPK and NF-κB Pathways: P2X7 receptor activation can also stimulate mitogen-activated protein kinase (MAPK) pathways (including p38, ERK, and JNK) and the nuclear factor-kappa B (NF-κB) pathway, further promoting the expression of pro-inflammatory genes.[16]

-

Pore Formation and Cell Death: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in apoptotic or pyroptotic cell death.[14][17]

P2X7 antagonists developed from this compound aim to block these signaling events, thereby reducing inflammation and its associated pathologies.

Conclusion

This compound is a synthetically important molecule with a significant role in the development of novel therapeutics, particularly P2X7 receptor antagonists. This guide has provided a detailed overview of its synthesis, characterization, and the biological context in which its derivatives are being investigated. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further research into the direct biological activities of this compound, if any, could unveil new therapeutic applications.

References

- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chalcogen.ro [chalcogen.ro]

- 3. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. lifesciencesite.com [lifesciencesite.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 15. iris.unife.it [iris.unife.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of 5-(2,3-Dichlorophenyl)-1H-tetrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 5-(2,3-Dichlorophenyl)-1H-tetrazole and its closely related isomers. Direct experimental spectroscopic data for this compound is not extensively published. Therefore, this document presents data from analogous compounds to offer valuable insights for researchers. The molecular formula for this compound is C₇H₄Cl₂N₄, with a molecular weight of approximately 215.04 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for Dichlorophenyl-Substituted Tetrazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (Hz) |

| 5-(2,6-Dichlorophenyl)-1H-tetrazole | DMSO-d₆ | 7.74 (s, 2H), 7.53-7.47 (m, 1H)[2] |

| 1-{[5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl]acetyl}-4-methylsemicarbazide | - | Data for this derivative containing the 2,3-dichloro moiety is noted in the literature, but specific shifts are not detailed in the available abstract.[3] |

¹³C NMR Data for Dichlorophenyl-Substituted Tetrazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-(2,6-Dichlorophenyl)-1H-tetrazole | DMSO-d₆ | 161.81, 133.53, 131.49, 130.26, 128.83[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify functional groups within a molecule. The characteristic vibrational frequencies for the tetrazole ring and the substituted phenyl ring are key indicators.

FT-IR Data for Dichlorophenyl-Substituted Tetrazoles

| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |

| 5-(2,6-Dichlorophenyl)-1H-tetrazole | KBr Pellet | 3430, 2926, 2126, 1432, 1200, 1096, 784[2] |

Key expected vibrations for this compound would include N-H stretching, C=N and N=N stretching from the tetrazole ring, C=C stretching from the aromatic ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrometry Data for Phenyl-Tetrazoles

| Compound | Ionization Method | Key m/z Values |

| 5-Phenyl-1H-tetrazole | Electron Ionization (EI) | 146 (M⁺)[4] |

| 5-(2,5-Dichlorophenyl)-1H-tetrazole | Predicted ESI | [M+H]⁺: 214.98859, [M-H]⁻: 212.97403[5] |

For this compound, the molecular ion peak (M⁺) would be expected around m/z 214 and 216, reflecting the isotopic distribution of chlorine.

Experimental Protocols

The following are generalized experimental methodologies typical for the analysis of substituted tetrazoles, based on common practices found in the literature.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) is commonly used.

-

Internal Standard : Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Procedure : A small amount of the sample is dissolved in the deuterated solvent and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : Samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the solid sample is ground with KBr and pressed into a thin pellet.

-

Procedure : The KBr pellet is placed in the sample holder, and the IR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Techniques : Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

-

Procedure : The sample is introduced into the instrument, ionized, and the mass-to-charge ratios of the resulting ions are detected.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound and the logical relationship of the spectroscopic techniques.

References

Chemical structure and IUPAC name of 5-(2,3-Dichlorophenyl)-1H-tetrazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 5-(2,3-Dichlorophenyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with a 2,3-dichlorophenyl group at the 5th position. The tetrazole ring can exist in two tautomeric forms: 1H- and 2H-tetrazole. The 1H-tautomer is generally more stable in the solid phase.

-

IUPAC Name: this compound[1]

-

Synonyms: 5-(2,3-Dichlorophenyl)tetrazole, 5-(2,3-dichloro-phenyl)-1H-tetrazole[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 214.03 g/mol (or 215.04 g/mol ) | [1][2] |

| Melting Point | 180°C to 182°C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Water: 0.026 g/L at 25°C | [1] |

| Purity | Typically available as 95% or 97% pure | [2][3] |

| InChI Key | IQJBSNPEVBTDMM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)C2=NNN=N2)Cl)Cl | [1] |

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[4][5] Various catalysts can be employed to improve reaction rates and yields.

Objective: To synthesize this compound from 2,3-dichlorobenzonitrile.

Materials:

-

2,3-Dichlorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), aqueous solution

-

Sodium Hydroxide (NaOH), aqueous solution

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1.0 eq) in DMF.

-

Addition of Reagents: Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.

-

Reaction: Heat the mixture to 120-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water.

-

Acidify the solution to pH ~2 by the slow addition of concentrated HCl. This protonates the tetrazole ring and causes the product to precipitate.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Dry the purified product under vacuum.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it can mimic the function of a carboxylic acid in biological systems but with improved metabolic stability and pharmacokinetic properties.[4][6]

P2X₇ Receptor Antagonism:

Research has shown that derivatives of this core structure, specifically N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine, are potent antagonists of the P2X₇ receptor.[7] The P2X₇ receptor is an ATP-gated ion channel involved in inflammation and immune responses. Antagonists of this receptor are being investigated for the treatment of inflammatory diseases, neuropathic pain, and certain cancers. The 2,3-dichlorophenyl moiety has been identified as a key feature for high potency in this class of compounds.

Caption: Relationship between the core compound and its biologically active derivatives.

General Applications in Drug Discovery:

The broader class of 5-substituted tetrazoles has been explored for a wide range of biological activities, including:

The presence of the dichlorophenyl group on the tetrazole ring modifies its electronic and lipophilic properties, which can be fine-tuned by medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.

References

- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. cenmed.com [cenmed.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Dichlorophenyl Tetrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of dichlorophenyl tetrazole compounds. From their synthesis to their biological activity, this document provides a comprehensive overview for professionals in the fields of medicinal chemistry and drug development.

Discovery and History: From Serendipity to Targeted Design

The journey of dichlorophenyl tetrazole compounds is intrinsically linked to the broader history of tetrazole chemistry, which began in 1885. However, the specific focus on dichlorophenyl-substituted tetrazoles as potent biological modulators is a more recent development, largely driven by the pursuit of novel therapeutics in the late 20th and early 21st centuries.

A pivotal moment in the history of this compound class was the discovery of 1-benzyl-5-aryltetrazoles as a novel class of antagonists for the P2X7 receptor, an ion channel involved in inflammation and pain.[1] Research published in 2006 by Nelson et al. detailed the structure-activity relationship (SAR) studies of this series, leading to the identification of highly potent compounds, including those with a dichlorophenyl moiety.[1] One of the standout compounds from this research was A-438079, chemically identified as 3-{[5-(2,3-dichlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyridine, which demonstrated significant potency and selectivity for the P2X7 receptor.[1][2] This discovery marked a significant milestone, establishing dichlorophenyl tetrazoles as a key pharmacophore for targeting the P2X7 receptor and sparking further interest in their therapeutic potential for inflammatory and neuropathic pain.[1][3]

Quantitative Data Summary

The biological activity of dichlorophenyl tetrazole compounds, particularly as P2X7 receptor antagonists, has been quantified in various in vitro assays. The following tables summarize key data for A-438079 and its analogs, providing a comparative overview of their potency.

Table 1: In Vitro Activity of A-438079 at Human and Rat P2X7 Receptors

| Compound | Assay | Species | IC50 (nM) | pIC50 | Reference |

| A-438079 | Ca2+ Influx | Human | 300 | 6.5 | [1] |

| A-438079 | Ca2+ Influx | Rat | 100 | 7.0 | [1] |

| A-438079 | IL-1β Release | Human | - | 6.7 | [2] |

Table 2: Structure-Activity Relationship of 1-Benzyl-5-phenyltetrazole Analogs at the Human P2X7 Receptor (Ca2+ Influx Assay)

| Compound | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Phenyl Ring) | IC50 (nM) | pIC50 |

| Analog 1 | H | 2,3-dichloro | 300 | 6.5 |

| Analog 2 | H | 2-chloro | >10000 | <5.0 |

| Analog 3 | H | 3-chloro | >10000 | <5.0 |

| Analog 4 | H | 2,5-dichloro | 1300 | 5.9 |

| Analog 5 | 3-pyridyl | 2,3-dichloro | 300 | 6.5 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a key dichlorophenyl tetrazole intermediate and for the primary biological assays used to evaluate the potency of these compounds as P2X7 receptor antagonists.

Synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole

Materials:

-

2,3-Dichlorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2,3-dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF is heated to 120-130°C.

-

The reaction is stirred at this temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous mixture is acidified to pH 2-3 with concentrated HCl, resulting in the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

P2X7 Receptor-Mediated Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to P2X7 receptor activation and its inhibition by test compounds, using a fluorescent calcium indicator and flow cytometry.

Materials:

-

HEK293 cells stably expressing the human or rat P2X7 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM or a similar calcium-sensitive dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

-

P2X7 receptor agonist (e.g., BzATP)

-

Dichlorophenyl tetrazole test compounds

-

Flow cytometer equipped with a 488 nm laser and appropriate emission filters

Procedure:

-

Cell Preparation: Seed the P2X7-expressing HEK293 cells in appropriate culture plates and grow to 80-90% confluency.

-

Dye Loading: On the day of the assay, aspirate the culture medium and wash the cells with HBSS. Incubate the cells with a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

-

Cell Harvesting and Compound Incubation: After incubation, wash the cells twice with HBSS to remove excess dye. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in HBSS. Aliquot the cell suspension into flow cytometry tubes. Add the dichlorophenyl tetrazole test compounds at various concentrations to the respective tubes and incubate for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Acquire a baseline fluorescence reading for each sample on the flow cytometer.

-

Agonist Stimulation and Data Acquisition: Add the P2X7 receptor agonist, BzATP (at a concentration that elicits a submaximal response, e.g., EC₈₀), to the cell suspension while continuously acquiring data.

-

Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium. Calculate the inhibition of the agonist-induced calcium influx by the test compounds and determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

Interleukin-1β (IL-1β) Release Assay (ELISA)

This protocol outlines the measurement of IL-1β released from immune cells (e.g., THP-1 monocytes) following P2X7 receptor stimulation, using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

P2X7 receptor agonist (e.g., BzATP)

-

Dichlorophenyl tetrazole test compounds

-

Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Cell Priming and Treatment: Seed THP-1 cells in a 96-well plate and prime them with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression. Following priming, treat the cells with various concentrations of the dichlorophenyl tetrazole test compounds for 30 minutes.

-

P2X7 Receptor Stimulation: Stimulate the cells with a P2X7 receptor agonist, such as BzATP (e.g., 1 mM), for 30-60 minutes to induce the release of mature IL-1β.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatants for IL-1β measurement.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites with an appropriate blocking buffer.

-

Add the collected cell supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody, followed by incubation for 1 hour.

-

Wash the plate and add streptavidin-HRP conjugate, followed by a 30-minute incubation.

-

Wash the plate and add the TMB substrate. Allow the color to develop in the dark.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the absorbance values of the IL-1β standards. Use the standard curve to determine the concentration of IL-1β in the cell supernatants. Calculate the percentage of inhibition of IL-1β release by the test compounds and determine their IC₅₀ values.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for many dichlorophenyl tetrazole compounds involves the antagonism of the P2X7 receptor. The following diagram illustrates the key signaling pathways initiated by P2X7 receptor activation, which are consequently inhibited by these compounds.

Caption: P2X7 Receptor Signaling Pathways and Point of Inhibition.

Experimental Workflows

The discovery and development of dichlorophenyl tetrazole compounds follow a structured, multi-stage process typical for small molecule drug discovery.

Caption: Small Molecule Drug Discovery Workflow.

Logical Relationships

The potency of dichlorophenyl tetrazole compounds as P2X7 antagonists is highly dependent on the substitution pattern on the phenyl ring. The following diagram illustrates the structure-activity relationship (SAR) based on the data presented in Table 2.

References

- 1. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

In Silico Prediction of 5-(2,3-Dichlorophenyl)-1H-tetrazole Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and drug-like properties of the compound 5-(2,3-Dichlorophenyl)-1H-tetrazole. The data presented herein is generated through established in silico computational models, offering valuable insights for early-stage drug discovery and development. This document is intended to serve as a foundational resource for researchers exploring the potential of this and related tetrazole derivatives.

Physicochemical and Pharmacokinetic Profile

The properties of this compound have been predicted using the SwissADME web tool. The following tables summarize the key quantitative data, offering a detailed look at its potential behavior as a drug candidate.

Table 1: Physicochemical Properties

| Property | Predicted Value | Unit | Notes |

| Molecular Formula | C₇H₄Cl₂N₄ | - | - |

| Molecular Weight | 215.04 | g/mol | - |

| Topological Polar Surface Area (TPSA) | 55.13 | Ų | Indicates potential for cell permeability. |

| Number of Heavy Atoms | 13 | - | - |

| Number of Aromatic Heavy Atoms | 6 | - | - |

| Fraction Csp³ | 0.00 | - | Indicates a high degree of unsaturation. |

| Number of Rotatable Bonds | 1 | - | Low number suggests conformational rigidity. |

| Number of Hydrogen Bond Acceptors | 4 | - | - |

| Number of Hydrogen Bond Donors | 1 | - | - |

Table 2: Lipophilicity and Water Solubility

| Parameter | Predicted Value | Notes |

| Lipophilicity (Log P) | ||

| iLOGP | 2.11 | In-house physics-based method. |

| XLOGP3 | 1.83 | Atomistic method with corrective factors. |

| WLOGP | 1.82 | Purely atomistic method. |

| MLOGP | 1.87 | Topological method with 13 molecular descriptors. |

| SILICOS-IT | 2.18 | Hybrid method with fragments and topological descriptors. |

| Consensus Log P | 1.96 | Average of the five predicted values. |

| Water Solubility | ||

| Log S (ESOL) | -2.89 | Predicted molar solubility in water. |

| Solubility (ESOL) | 1.28e-03 mol/L | - |

| Solubility (ESOL) | 0.276 mg/mL | - |

| Solubility Class (ESOL) | Soluble | - |

| Log S (Ali) | -3.22 | - |

| Solubility (Ali) | 6.01e-04 mol/L | - |

| Solubility (Ali) | 0.129 mg/mL | - |

| Solubility Class (Ali) | Moderately soluble | - |

| Log S (SILICOS-IT) | -2.93 | - |

| Solubility (SILICOS-IT) | 1.17e-03 mol/L | - |

| Solubility (SILICOS-IT) | 0.252 mg/mL | - |

| Solubility Class (SILICOS-IT) | Soluble | - |

| Experimentally Determined Solubility | 0.026 g/L (0.026 mg/mL) | [1] |

Note: There is a discrepancy between the predicted high solubility and the experimentally determined low solubility. This highlights the importance of experimental validation of in silico predictions.

Table 3: Pharmacokinetic Predictions

| Property | Prediction | Description |

| Gastrointestinal (GI) Absorption | High | High probability of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to be able to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp, a key transporter affecting drug distribution. |

| Cytochrome P450 (CYP) Inhibition | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP1A2. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C19. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of CYP3A4 substrates. |

| Skin Permeation (Log Kp) | -6.21 cm/s | Low potential for skin permeation. |

Table 4: Drug-Likeness and Medicinal Chemistry Friendliness

| Filter | Prediction | Violations | Notes |

| Drug-Likeness | |||

| Lipinski | Yes | 0 | Follows the "Rule of Five" for oral bioavailability. |

| Ghose | Yes | 0 | Adheres to filters for drug-likeness based on physicochemical properties. |

| Veber | Yes | 0 | Meets criteria for good oral bioavailability based on rotatable bonds and TPSA. |

| Egan | Yes | 0 | Within the physicochemical property space for good oral bioavailability. |

| Muegge | Yes | 0 | Conforms to filters for identifying drug-like compounds. |

| Bioavailability Score | 0.55 | A score indicating a reasonable probability of having good pharmacokinetic properties. | |

| Medicinal Chemistry Friendliness | |||

| PAINS (Pan Assay Interference Compounds) | 0 alerts | No substructures known to cause false positives in high-throughput screening were detected. | |

| Brenk | 0 alerts | No structural fragments known to be associated with toxicity were identified. | |

| Lead-likeness | Yes | 0 violations | Possesses physicochemical properties consistent with a lead compound. |

| Synthetic Accessibility | 2.53 | The molecule is predicted to be relatively easy to synthesize. |

Experimental Protocols: In Silico Prediction Methodology

The in silico predictions presented in this document were generated using the SwissADME web tool, a widely used platform for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

Protocol for SwissADME Analysis:

-

Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, c1ccc(c(c1Cl)Cl)C2=NNN=N2, was obtained from supplier information and used as the input.

-

Initiation of Prediction: The SMILES string was submitted to the SwissADME server for computation.

-

Computational Models: The server employs a variety of established predictive models for each property:

-

Physicochemical Properties: Calculated using standard cheminformatics algorithms.

-

Lipophilicity (Log P): A consensus value is derived from five different predictive models: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT.

-

Water Solubility (Log S): Predicted using three different models: ESOL, Ali, and SILICOS-IT.

-

Pharmacokinetics:

-

Gastrointestinal absorption and Blood-Brain Barrier permeation are predicted using the BOILED-Egg model.

-

P-gp substrate potential and CYP inhibition are predicted using Support Vector Machine (SVM) models.

-

-

Drug-Likeness: Evaluated against multiple rule-based filters (Lipinski, Ghose, Veber, Egan, Muegge).

-

Medicinal Chemistry Friendliness: Screened for PAINS and Brenk structural alerts.

-

Synthetic Accessibility: Calculated based on fragment contributions, penalizing for complexity.

-

-

Data Compilation: All quantitative and qualitative data were systematically collected from the SwissADME output to generate the tables in this guide.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the workflow of the in silico prediction process and the relationships between key predicted properties.

Caption: In silico prediction workflow for this compound properties.

Caption: Relationship between physicochemical properties and predicted ADME outcomes.

References

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 5-(2,3-Dichlorophenyl)-1H-tetrazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Elucidation of the Hypothesized Mechanism of Action for 5-(2,3-Dichlorophenyl)-1H-tetrazole

Executive Summary

This document provides a comprehensive technical overview of the hypothesized mechanism of action for the compound this compound. Direct mechanistic studies on this specific molecule are limited in publicly available literature. However, based on robust structure-activity relationship (SAR) studies of closely related analogs, a primary hypothesis has been formulated. Evidence strongly suggests that the this compound scaffold is a core component for the antagonism of the P2X(7) receptor, an ATP-gated ion channel implicated in inflammatory and neurological processes.

This guide will detail the function of the P2X(7) receptor, present quantitative data from potent antagonist analogs, and provide detailed experimental protocols and workflows for testing this hypothesis.

Introduction: The Tetrazole Scaffold and this compound

The tetrazole ring is a significant pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids, conferring improved metabolic stability and pharmacokinetic properties. Tetrazole derivatives have been associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1] The subject of this guide, this compound, is a small molecule featuring this key heterocyclic ring substituted with a dichlorinated phenyl group. While its specific biological target is not definitively established, research on structurally similar compounds provides a compelling direction for investigation.

Core Hypothesis: Antagonism of the P2X(7) Receptor

The central hypothesis is that this compound acts as an antagonist of the purinergic P2X(7) receptor. This hypothesis is extrapolated from studies on N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which have demonstrated high potency against this target.[2] The 1-(2,3-dichlorophenyl)-1H-tetrazol moiety serves as the foundational scaffold in these potent antagonists.

The P2X(7) receptor is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule released during cellular stress, injury, or inflammation.[3] P2X(7) is primarily expressed on immune cells, such as macrophages and microglia, as well as in other cell types including neurons.[4] Its activation leads to a cascade of downstream events, making it a critical node in the inflammatory response.

Upon activation by ATP, the P2X(7) receptor rapidly opens a channel permeable to small cations like Na⁺ and Ca²⁺, leading to membrane depolarization.[3] Prolonged activation results in the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da.[5] This triggers several key signaling cascades:

-

NLRP3 Inflammasome Activation: The potassium efflux resulting from P2X(7) activation is a potent trigger for the assembly of the NLRP3 inflammasome complex. This complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines into their active forms.[2]

-

Cytokine Release: Activated caspase-1 proteolytically processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), leading to their maturation and secretion. These cytokines are powerful mediators of inflammation.[6]

-

MAPK Activation: P2X(7) activation can also trigger the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK, which regulate the expression of various inflammatory genes.[7]

An antagonist like this compound would theoretically bind to the P2X(7) receptor and prevent these ATP-induced downstream events.

Figure 1. Hypothesized P2X(7) Receptor Antagonism Signaling Pathway.

Quantitative Data from Analog Studies

The following table summarizes the in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives against human and rat P2X(7) receptors. The data is presented as pIC₅₀, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency. This data provides a strong rationale for investigating the parent compound, this compound, as a P2X(7) antagonist.[2]

| Compound ID | Substitution on Benzyl Ring | Human P2X(7) pIC₅₀ | Rat P2X(7) pIC₅₀ |

| 12 | 2-Trifluoromethyl | >7.8 | >7.8 |

| 38 | 2-Trifluoromethoxy | >7.8 | >7.8 |

| 11 | 2-Fluoro | 7.7 | 7.4 |

| 13 | 2-Chloro | 7.6 | 7.3 |

| 14 | 2-Bromo | 7.6 | 7.3 |

| 20 | 2,6-Difluoro | 7.7 | 7.3 |

| 23 | 2-Methyl | 7.5 | 7.1 |

| 31 | 4-Fluoro | 6.8 | 6.5 |

| 35 | 4-Trifluoromethyl | 6.7 | 6.4 |

| 4 | Unsubstituted | 6.6 | 6.3 |

Table 1. In Vitro Activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine Analogs.[2]

Experimental Protocols

To validate the hypothesis that this compound is a P2X(7) antagonist, a series of in vitro assays can be performed. The following protocol outlines a standard method for measuring the inhibition of ATP-induced IL-1β release from monocytic cells.[4][6]

Objective: To determine the potency of this compound in inhibiting P2X(7)-mediated IL-1β release from human monocytic cells.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Adenosine triphosphate (ATP) or Benzoyl-ATP (BzATP)

-

This compound (test compound)

-

Phosphate-buffered saline (PBS)

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed cells into 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Induce differentiation into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

-

Priming:

-

Remove the PMA-containing medium and wash the cells with PBS.

-

Prime the cells with LPS (1 µg/mL) in serum-free medium for 3-4 hours to induce the expression of pro-IL-1β.

-

-

Antagonist Treatment:

-

Wash the cells with PBS to remove the LPS.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

-

-

Agonist Stimulation:

-

Stimulate the cells with a P2X(7) agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes. Include a negative control group with no agonist stimulation.

-

-

Cytokine Quantification:

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 2. Experimental Workflow for an In Vitro IL-1β Release Assay.

Logical Framework for the Hypothesis

The formulation of this mechanism of action hypothesis is based on a logical progression from established data on analogs to a testable prediction for the core compound.

Figure 3. Logical Relationship from Analog Data to Core Hypothesis.

Conclusion

While direct evidence for the mechanism of action of this compound is not yet available in the scientific literature, a strong, testable hypothesis can be constructed based on compelling data from closely related analogs. The available evidence points towards the antagonism of the P2X(7) receptor as its most probable biological activity. This receptor's role as a key mediator of inflammation makes this compound and its derivatives promising candidates for further investigation in the context of inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a clear path for the validation of this hypothesis. Further research is essential to confirm this mechanism and to fully elucidate the therapeutic potential of this compound.

References

- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 [pubmed.ncbi.nlm.nih.gov]

- 5. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole from 2,3-dichlorobenzonitrile

Application Note: Synthesis of 5-(2,3-Dichlorophenyl)-1H-tetrazole

Introduction

5-substituted-1H-tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that are recognized as bioisosteres of carboxylic acids. This structural similarity allows them to play a crucial role in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antihypertensive properties.[1] The synthesis of this compound from 2,3-dichlorobenzonitrile is typically achieved through a [3+2] cycloaddition reaction. This method involves the reaction of the nitrile group with an azide, a common and effective way to form the tetrazole ring.[2][3] The protocol described herein utilizes sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling polar solvent like N,N-Dimethylformamide (DMF). This approach is favored for its operational simplicity and for avoiding the use of highly toxic and explosive hydrazoic acid directly.[1]

Reaction Protocol

1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Dichlorobenzonitrile | Reagent grade, ≥98% | Sigma-Aldrich |

| Sodium Azide (NaN₃) | Reagent grade, ≥99.5% | Sigma-Aldrich |

| Ammonium Chloride (NH₄Cl) | Reagent grade, ≥99.5% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 3 M Aqueous Solution | Fisher Scientific |

| Ethyl Acetate | ACS grade | Fisher Scientific |

| Deionized Water | --- | --- |

| Round-bottom flask | 100 mL | --- |

| Reflux condenser | --- | --- |

| Magnetic stirrer/hotplate | --- | --- |

| Buchner funnel and flask | --- | --- |

| pH paper | --- | --- |

2. Quantitative Data and Stoichiometry

The following table outlines the quantities and molar equivalents for the synthesis.

| Compound | Molecular Wt. ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equiv. |

| 2,3-Dichlorobenzonitrile | 172.01 | 5.00 | 29.1 | 1.0 |

| Sodium Azide (NaN₃) | 65.01[4] | 2.27 | 34.9 | 1.2 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.88 | 35.1 | 1.2 |

| N,N-Dimethylformamide | --- | 40 mL | --- | Solvent |

| Product: | ||||

| This compound | 215.04[5] | --- | --- | Expected Yield: ~85-95% |

3. Experimental Procedure

The overall workflow for the synthesis is depicted in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichlorobenzonitrile (5.00 g, 29.1 mmol), sodium azide (2.27 g, 34.9 mmol), and ammonium chloride (1.88 g, 35.1 mmol).[1][4]

-

Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Heating: Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer/hotplate. Heat the reaction mixture to 120 °C and stir vigorously.

-

Reaction Monitoring: Allow the reaction to proceed for 18-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

-

Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Precipitation: Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-water. Stir for 15 minutes.

-

Acidification: While stirring, slowly add 3 M hydrochloric acid (HCl) dropwise to the aqueous mixture until the pH is approximately 2, as indicated by pH paper. A white precipitate of the product will form.[4][6]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

-

Drying: Dry the purified product under vacuum at 60 °C for 12 hours.

4. Safety Precautions

-

Azide Hazard: Sodium azide is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Handle only in a well-ventilated fume hood.

-

Hydrazoic Acid Formation: Do not add acid directly to the main reaction mixture, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[4] The work-up procedure of pouring the reaction mixture into water before acidification is critical to ensure the azide concentration is diluted.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azide-containing waste requires special handling and should not be mixed with acids or heavy metal salts.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₇H₄Cl₂N₄[5]

-

Molecular Weight: 215.04 g/mol [5]

-

Melting Point: To be determined experimentally and compared with literature values.

-

¹H NMR (DMSO-d₆): Expected signals would include a broad singlet for the N-H proton (typically >15 ppm) and multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring.[7]

-

¹³C NMR (DMSO-d₆): Expected signals would include a signal for the tetrazole carbon (~155 ppm) and signals for the six carbons of the dichlorophenyl ring.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N stretching, and N=N stretching within the tetrazole ring (1400-1600 cm⁻¹), as well as C-Cl stretching (~700-800 cm⁻¹).[8]

-

Mass Spectrometry (ESI-MS): m/z calculated for C₇H₄Cl₂N₄: 213.98 [M-H]⁻.[7]

Reaction Mechanism

The synthesis proceeds via a [3+2] cycloaddition mechanism.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. cenmed.com [cenmed.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.org.za [scielo.org.za]

Application Notes: 5-(2,3-Dichlorophenyl)-1H-tetrazole in the Synthesis of P2X7 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-(2,3-dichlorophenyl)-1H-tetrazole as a key scaffold in the synthesis of potent P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and a promising therapeutic target for a variety of disorders, including chronic pain, neurodegenerative diseases, and autoimmune conditions. The this compound moiety has been identified as a privileged structure in the development of selective and potent P2X7 antagonists.

Introduction

The P2X7 receptor is unique among the P2X family due to its requirement for high concentrations of extracellular ATP for activation and its ability to form a large, non-selective membrane pore upon sustained stimulation.[1] This pore formation allows for the influx of large molecules and is a key event in the downstream signaling cascades that lead to the release of pro-inflammatory cytokines, such as IL-1β.[1][2] Consequently, the development of small molecule antagonists that can block P2X7 receptor function is of significant therapeutic interest.

The this compound scaffold has proven to be a valuable starting point for the design of P2X7 antagonists. The dichlorophenyl group often occupies a key hydrophobic pocket in the receptor, while the tetrazole ring serves as a bioisostere for a carboxylic acid and can participate in important interactions within the binding site. This document will detail the synthesis of derivatives based on this scaffold, present their biological activities, and provide protocols for their evaluation.

Data Presentation

The following tables summarize the in vitro potency of various P2X7 antagonists synthesized using a this compound core. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 1: In Vitro Potency of 3-((5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine Analogues

| Compound | hP2X7 pIC50 | rP2X7 pIC50 | Reference |

| A-438079 | 7.5 | 7.0 | [1] |

hP2X7: human P2X7 receptor; rP2X7: rat P2X7 receptor

Table 2: In Vitro Potency of N-Benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine Derivatives

| Compound | Substitution on Benzyl Ring | hP2X7 pIC50 | rP2X7 pIC50 |

| 1 | H | 6.8 | 6.5 |

| 2 | 2-F | 7.9 | 7.4 |

| 3 | 3-F | 7.2 | 6.8 |

| 4 | 4-F | 7.1 | 6.7 |

| 5 | 2-Cl | 7.8 | 7.3 |

| 6 | 3-Cl | 7.3 | 6.9 |

| 7 | 4-Cl | 7.2 | 6.8 |

| 8 | 2-CH3 | 7.7 | 7.2 |

| 9 | 3-CH3 | 7.1 | 6.7 |

| 10 | 4-CH3 | 7.0 | 6.6 |

| 11 | 2-OCH3 | 7.6 | 7.1 |

| 12 | 3-OCH3 | 7.0 | 6.6 |

| 13 | 4-OCH3 | 6.9 | 6.5 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the core tetrazole scaffold from 2,3-dichlorobenzonitrile.

Materials:

-

2,3-Dichlorobenzonitrile

-

Sodium azide (NaN3)

-

Ammonium chloride (NH4Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,3-dichlorobenzonitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Acidify the mixture with concentrated HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis of 3-((5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine (A-438079)

This protocol outlines the alkylation of the tetrazole core with 3-(chloromethyl)pyridine.

Materials:

-

This compound

-

3-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K2CO3)

-

Acetone

-

Water

Procedure:

-

To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and 3-(chloromethyl)pyridine hydrochloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography to afford 3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine.

Biological Evaluation: YO-PRO-1 Dye Uptake Assay

This assay measures the P2X7 receptor-mediated pore formation.

Materials:

-

HEK293 cells stably expressing human or rat P2X7 receptors

-

Assay buffer (e.g., HBSS)

-

P2X7 receptor agonist (e.g., BzATP)

-

YO-PRO-1 iodide

-

Test compounds (P2X7 antagonists)

-

96-well black, clear-bottom plates

Procedure:

-

Seed the P2X7-expressing HEK293 cells into 96-well plates and culture overnight.

-

On the day of the assay, wash the cells with assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Prepare a solution of YO-PRO-1 and the P2X7 agonist (e.g., BzATP) in the assay buffer.

-

Add the YO-PRO-1/agonist solution to the wells to initiate the reaction.

-

Immediately measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) over time using a fluorescence plate reader.

-

The inhibition of YO-PRO-1 uptake by the test compounds is calculated relative to the control wells (with agonist but no antagonist).

Biological Evaluation: Fluo-4 Calcium Influx Assay

This assay measures the increase in intracellular calcium upon P2X7 receptor activation.

Materials:

-

HEK293 cells stably expressing human or rat P2X7 receptors

-

Assay buffer (e.g., HBSS with calcium)

-

Fluo-4 AM calcium indicator dye

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Test compounds (P2X7 antagonists)

-

96-well black, clear-bottom plates

Procedure:

-

Seed the P2X7-expressing HEK293 cells into 96-well plates and culture overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.

-

Establish a baseline fluorescence reading.

-

Inject the P2X7 agonist into the wells and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

-

The inhibition of the calcium influx by the test compounds is determined by measuring the reduction in the peak fluorescence response compared to the control.

Visualizations

Caption: P2X7 Receptor Signaling Pathway and Antagonist Inhibition.

Caption: Experimental Workflow for P2X7 Antagonist Development.

References

Application Note and Protocol: N-Alkylation of 5-(2,3-Dichlorophenyl)-1H-tetrazole

Abstract

This document provides a comprehensive experimental protocol for the N-alkylation of 5-(2,3-dichlorophenyl)-1H-tetrazole. The N-alkylation of tetrazoles is a critical transformation in medicinal chemistry, as the resulting N1 and N2 isomers often exhibit distinct biological activities.[1][2] This protocol details the reaction setup, purification, and characterization of the resulting regioisomers. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Tetrazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities and their role as bioisosteres for carboxylic acids.[3] The alkylation of 5-substituted-1H-tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, leading to two distinct regioisomers. The ratio of these isomers is influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the reaction temperature.[1] This protocol provides a general method for the N-alkylation of this compound, a common scaffold in drug discovery.

Reaction Scheme

The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base yields a mixture of the N1-alkylated (1,5-disubstituted) and N2-alkylated (2,5-disubstituted) isomers.

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of 5-substituted tetrazoles.[3][4]

Materials

-

This compound

-

Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (1.1-1.5 equivalents)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous acetone (or DMF, approx. 10-15 mL per mmol of tetrazole), add anhydrous potassium carbonate (1.1 equiv.).

-

Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure deprotonation of the tetrazole.[3]

-

Addition of Alkylating Agent: Add the alkylating agent (1.0 equiv.) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-60 °C for acetone) for 2-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up:

-

After the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-